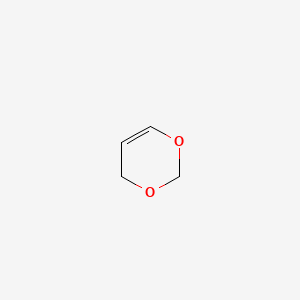

4H-1,3-Dioxin

CAS No.: 290-13-1

Cat. No.: VC16382843

Molecular Formula: C4H6O2

Molecular Weight: 86.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 290-13-1 |

|---|---|

| Molecular Formula | C4H6O2 |

| Molecular Weight | 86.09 g/mol |

| IUPAC Name | 4H-1,3-dioxine |

| Standard InChI | InChI=1S/C4H6O2/c1-2-5-4-6-3-1/h1-2H,3-4H2 |

| Standard InChI Key | UCZQXJKDCHCTAI-UHFFFAOYSA-N |

| Canonical SMILES | C1C=COCO1 |

Introduction

Structural Characteristics of 4H-1,3-Dioxin Derivatives

Core Framework and Nomenclature

The 4H-1,3-dioxin system consists of a six-membered ring with oxygen atoms at positions 1 and 3. The "4H" designation indicates the position of the double bond within the ring, which resides between carbons 4 and 5. Substituents at positions 2, 4, and 6 significantly alter reactivity and stability. For example, 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one (CAS 114336-72-0) features hydroxyl and methyl groups that enhance its solubility and facilitate participation in cycloaddition reactions .

Table 1: Key Structural Data for Representative 4H-1,3-Dioxin Derivatives

Spectroscopic and Computational Data

The InChIKey ANUQJJACQHAFER-UHFFFAOYSA-N for 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one confirms its unique stereoelectronic profile . Computational models predict a planar ring system with partial conjugation between the carbonyl group and the adjacent oxygen atoms, which stabilizes the molecule through resonance .

Synthetic Strategies for 4H-1,3-Dioxin Derivatives

Preparation of 6-Bromomethyl-4H-1,3-Dioxin

A three-step synthesis from allyl iodide yields 6-bromomethyl-4H-1,3-dioxin, a versatile electrophile for alkylation reactions . Enolate intermediates derived from ketones or esters react with this bromide to form 6-alkyl-substituted derivatives, which undergo retrocycloaddition upon heating to generate enones .

Equation 1: Retrocycloaddition of 6-Alkyl-4H-1,3-Dioxins

Functionalization via Conjugate Addition

The enones produced from retrocycloaddition participate in endo-selective conjugate additions with carbon and nitrogen nucleophiles. For instance, bicyclo[4.3.1]decan-3,10-diones—structural motifs found in CP natural products—are synthesized via this route . Similarly, benzazocines related to FR-900482 analogues are accessible through cyclization of intermediates derived from 4H-1,3-dioxin precursors .

Applications in Organic Synthesis and Pharmaceuticals

Natural Product Synthesis

The (2S,4R)-4-hydroxypipecolic acid, a non-proteinogenic amino acid, is synthesized from a piperidin-4-one intermediate obtained via conjugate addition to a 4H-1,3-dioxin-derived enone . This highlights the compound’s role in accessing stereochemically complex targets.

Drug Intermediate Development

Derivatives such as 6-[(2R)-2-hydroxy-3-(phenylmethoxy)propyl]-2,2-dimethyl-4H-1,3-dioxin-4-one (CAS 570389-08-1) are employed in multistep syntheses of bioactive molecules . The phenylmethoxy group enhances lipophilicity, facilitating membrane permeability in drug candidates .

Stability and Reactivity Considerations

Thermal Degradation Pathways

Heating 6-alkyl-4H-1,3-dioxins above 120°C induces retrocycloaddition, releasing enones and carbon dioxide . This property is exploited in controlled release applications, where the dioxin acts as a protecting group for reactive ketones.

Hydrolytic Sensitivity

The 4-keto group in 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one renders it susceptible to nucleophilic attack, necessitating anhydrous conditions during reactions . Storage under inert atmospheres at −20°C is recommended to prevent decomposition .

Future Directions in Research

Catalytic Asymmetric Synthesis

Developing enantioselective methods for 4H-1,3-dioxin derivatives remains an open challenge. Transition metal-catalyzed alkylations or cycloadditions could provide access to chiral intermediates for pharmaceutical applications.

Computational Modeling Advances

Machine learning algorithms trained on existing structural data (e.g., PubChem entries ) may predict novel derivatives with optimized reactivity and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume